2-(4-Chloro-3-fluorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid
Overview
Description
2-(4-Chloro-3-fluorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-chloro-3-fluorophenyl group, a propan-2-yl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-fluorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The 4-chloro-3-fluorophenyl group and the propan-2-yl group are introduced through substitution reactions using suitable reagents and catalysts.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-fluorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce or replace substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(4-Chloro-3-fluorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-fluorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Chloro-3-fluorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid include other pyrrolidine derivatives with different substituents. Examples include:
- 2-(3-Chlorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid
- 2-(4-Fluorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid
- 2-(4-Chloro-3-methylphenyl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups on the phenyl ring, along with the pyrrolidine core, makes it a valuable compound for various applications and a subject of ongoing research.
Properties
IUPAC Name |
2-(4-chloro-3-fluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFNO3/c1-7(2)17-12(18)6-9(14(19)20)13(17)8-3-4-10(15)11(16)5-8/h3-5,7,9,13H,6H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEXMCRGRMAARS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(C(CC1=O)C(=O)O)C2=CC(=C(C=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401131030 | |
Record name | 3-Pyrrolidinecarboxylic acid, 2-(4-chloro-3-fluorophenyl)-1-(1-methylethyl)-5-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401131030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432679-33-8 | |
Record name | 3-Pyrrolidinecarboxylic acid, 2-(4-chloro-3-fluorophenyl)-1-(1-methylethyl)-5-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1432679-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyrrolidinecarboxylic acid, 2-(4-chloro-3-fluorophenyl)-1-(1-methylethyl)-5-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401131030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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